

The Chemical Profile of 1,3-Dibromopropane: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,3-dibromopropane**, a key organobromine compound utilized in a variety of synthetic applications. This document outlines its fundamental chemical identity, physical and chemical properties, and a detailed experimental protocol for its synthesis.

Chemical Identity: IUPAC Name and Synonyms

The nomenclature of a chemical compound is critical for unambiguous identification in research and development. The internationally recognized IUPAC (International Union of Pure and Applied Chemistry) name for the compound with the chemical formula C₃H₆Br₂ is **1,3-Dibromopropane**[1].

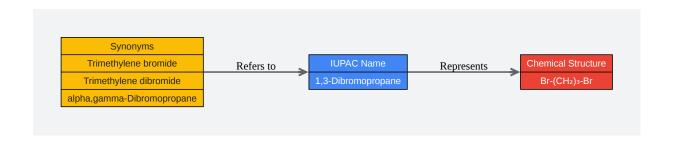
In literature and commercial contexts, **1,3-dibromopropane** is also known by several synonyms. These alternative names are important to recognize for a comprehensive literature search and material sourcing.

Common Synonyms:

- Trimethylene bromide[1][2][3]
- Trimethylene dibromide[2]
- Propane, 1,3-dibromo-



- alpha,gamma-Dibromopropane
- ω,ω'-Dibromopropane



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Figure 1: Relationship between IUPAC name, synonyms, and chemical structure.

Physicochemical Properties

A summary of the key quantitative physical and chemical properties of **1,3-dibromopropane** is presented in the table below. These properties are essential for designing experimental setups, purification procedures, and for understanding its behavior in different chemical environments.



Property	Value
Molecular Formula	C3H6Br2
Molecular Weight	201.89 g/mol
Appearance	Colorless to light-brown liquid
Odor	Sweet
Boiling Point	167 °C
Melting Point	-34 °C
Density	1.989 g/mL at 25 °C
Solubility in Water	1.68 g/L at 30 °C
Refractive Index	1.524 (n20/D)

Experimental Protocol: Synthesis of 1,3-Dibromopropane

1,3-Dibromopropane can be synthesized through various methods. A common laboratory preparation involves the reaction of trimethylene glycol with hydrobromic acid. Another well-established method is the free radical addition of hydrogen bromide to allyl bromide. The following is a detailed protocol for the synthesis from trimethylene glycol.

Synthesis from Trimethylene Glycol and Hydrobromic Acid

This procedure outlines the reaction of trimethylene glycol with hydrobromic and sulfuric acids to yield **1,3-dibromopropane**.

Materials:

- Trimethylene glycol
- 48% Hydrobromic acid



- · Concentrated Sulfuric acid
- 5% Sodium bicarbonate solution
- Anhydrous calcium chloride
- 1-liter round-bottomed flask
- Reflux condenser
- Distillation apparatus
- · Separatory funnel

Procedure:

- Reaction Setup: To a 1-liter round-bottomed flask equipped with a reflux condenser, add 338 mL (500 g) of 48% hydrobromic acid.
- Addition of Sulfuric Acid: Carefully and with shaking, add 82 mL (150 g) of concentrated sulfuric acid to the flask. Allow the mixture to cool to room temperature.
- Addition of Trimethylene Glycol: Slowly add 91 g of trimethylene glycol in small portions.
- Second Addition of Sulfuric Acid: Following the addition of trimethylene glycol, add another 130.5 mL (240 g) of concentrated sulfuric acid.
- Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours.
- Distillation: After the reflux is complete, arrange the apparatus for distillation and distill the product. The crude **1,3-dibromopropane** will distill at 162-165 °C.
- Workup and Purification:
 - Wash the crude product with an equal volume of concentrated hydrochloric acid in a separatory funnel.
 - Separate the layers and wash the organic layer with water.

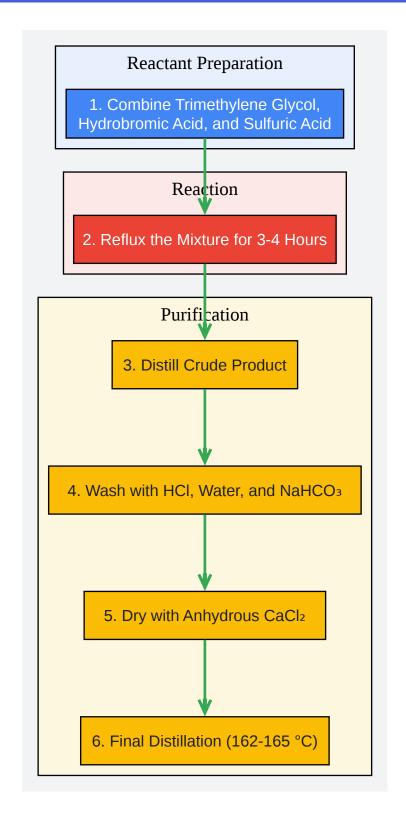
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- Neutralize any remaining acid by washing with a small amount of 5% sodium bicarbonate solution.
- Perform a final wash with water.
- Drying and Final Distillation: Dry the 1,3-dibromopropane over anhydrous calcium chloride.
 Purify the dried product by distillation, collecting the fraction that boils between 162-165 °C in a receiver cooled with ice. This procedure yields approximately 220 g of pure 1,3-dibromopropane.





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Figure 2: Experimental workflow for the synthesis of **1,3-dibromopropane**.

Applications in Research and Development



1,3-Dibromopropane is a versatile building block in organic synthesis. It is commonly used to introduce a three-carbon bridge into molecules. Its bifunctional nature allows it to participate in various coupling reactions, making it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds. Notably, it was used in the first synthesis of cyclopropane in 1881, a reaction known as the Freund reaction.

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